Cas no 906159-92-0 (N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methyl-3,5-dinitrobenzene-1-sulfonamide)

N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methyl-3,5-dinitrobenzene-1-sulfonamide structure
906159-92-0 structure
Product name:N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methyl-3,5-dinitrobenzene-1-sulfonamide
CAS No:906159-92-0
MF:C19H17N5O7S
MW:459.432582616806
CID:5495410

N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methyl-3,5-dinitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-[3-(6-ethoxy-3-pyridazinyl)phenyl]-4-methyl-3,5-dinitro-
    • N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methyl-3,5-dinitrobenzene-1-sulfonamide
    • Inchi: 1S/C19H17N5O7S/c1-3-31-19-8-7-16(20-21-19)13-5-4-6-14(9-13)22-32(29,30)15-10-17(23(25)26)12(2)18(11-15)24(27)28/h4-11,22H,3H2,1-2H3
    • InChI Key: VYFYEXFXOKBAOE-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=CC(C3=NN=C(OCC)C=C3)=C2)(=O)=O)=CC([N+]([O-])=O)=C(C)C([N+]([O-])=O)=C1

N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methyl-3,5-dinitrobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2629-0166-20μmol
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide
906159-92-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2629-0166-4mg
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide
906159-92-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2629-0166-15mg
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide
906159-92-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2629-0166-75mg
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide
906159-92-0 90%+
75mg
$208.0 2023-05-16
A2B Chem LLC
BA69335-1mg
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide
906159-92-0
1mg
$245.00 2024-05-20
A2B Chem LLC
BA69335-25mg
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide
906159-92-0
25mg
$360.00 2024-05-20
Life Chemicals
F2629-0166-40mg
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide
906159-92-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2629-0166-10mg
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide
906159-92-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2629-0166-1mg
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide
906159-92-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2629-0166-20mg
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide
906159-92-0 90%+
20mg
$99.0 2023-05-16

Additional information on N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methyl-3,5-dinitrobenzene-1-sulfonamide

Professional Introduction to N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methyl-3,5-dinitrobenzene-1-sulfonamide (CAS No. 906159-92-0)

N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methyl-3,5-dinitrobenzene-1-sulfonamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 906159-92-0, represents a unique combination of structural features that make it a promising candidate for various biological and chemical applications. The molecular structure of this compound incorporates several key functional groups, including N-(6-ethoxypyridazin-3-yl)phenyl and 4-methyl-3,5-dinitrobenzene-1-sulfonamide, which contribute to its distinct chemical properties and potential biological activities.

The synthesis of N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methyl-3,5-dinitrobenzene-1-sulfonamide involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The presence of multiple nitro groups and the ethoxy-substituted pyridazine ring enhances the compound's reactivity, making it a valuable intermediate in the development of more complex molecules. This compound's versatility is further underscored by its ability to participate in various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

In recent years, there has been growing interest in exploring the pharmacological potential of N-heterocyclic compounds, particularly those incorporating pyridazine scaffolds. Pyridazine derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The introduction of electron-withdrawing nitro groups and the sulfonamide moiety in N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methyl-3,5-dinitrobenzene-1-sulfonamide enhances its interaction with biological targets, potentially leading to improved efficacy in drug discovery.

One of the most compelling aspects of this compound is its potential as a lead molecule in the development of novel therapeutic agents. The combination of structural features such as the 6-ethoxypyridazin ring and the 4-methyl-3,5-dinitrobenzene sulfonamide group provides a rich scaffold for medicinal chemists to modify and optimize. Recent studies have demonstrated that similar compounds exhibit significant activity against various disease targets, making N-3-(6-ethoxypyridazin-3-y)phenyl)-4-methyl)-3,5-dinitrobenzene-1-sulfonamide a promising candidate for further investigation.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between this compound and potential biological targets. These techniques have allowed researchers to predict binding affinities and identify key pharmacophores within the molecule. By leveraging advanced computational methods, scientists can design more targeted experiments to validate these predictions and refine lead structures for drug development.

The synthesis and characterization of N-3-(6-et hoxypyridazin - 3 - yl ) phen yl - 4 - me thy l - 3 , 5 - dinit robe nzene - 1 - sul fon am ide have also provided valuable insights into synthetic methodologies that can be applied to other related compounds. The optimization of reaction conditions to achieve high yields and purity has been a critical focus area. This includes the use of novel catalysts and solvents that enhance reaction efficiency while minimizing environmental impact.

In conclusion, N - 3 - ( 6 - eth oxypy ridazin - 3 - yl ) phen yl - 4 - me thy l - 3 , 5 - dinit robe nzene - 1 - sul fon am ide ( CAS No . 906159 - 92 - 0 ) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable tool for researchers exploring new therapeutic interventions. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of next-generation drugs.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd